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An In-depth Technical Guide to the Thermodynamic Data of 1-lodobutane

For Professionals in Research, Chemical Synthesis, and Drug Development

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic data
for 1-iodobutane (n-butyl iodide), a critical reagent in organic synthesis and various industrial
applications. A deep understanding of its thermodynamic properties, including enthalpy of
formation, entropy, heat capacity, and phase change energetics, is paramount for reaction
design, process optimization, and safety assessment. This document synthesizes critically
evaluated experimental data with insights from computational chemistry, offering detailed
protocols for experimental determination and a logical framework for theoretical prediction. The
content is structured to deliver field-proven insights, ensuring technical accuracy and practical
applicability for researchers, scientists, and drug development professionals.

Introduction to 1-lodobutane

1-lodobutane (CsHol) is a primary alkyl iodide that serves as a versatile intermediate in organic
chemistry.[1] Its utility stems from the carbon-iodine bond, which is relatively weak, making the
iodide ion an excellent leaving group in nucleophilic substitution reactions (S»2) and a key
component in the formation of Grignard reagents.[1] The energetic landscape of these
transformations is governed by the compound's thermodynamic properties. Accurate
thermodynamic data are therefore indispensable for predicting reaction spontaneity, calculating
equilibrium constants, and managing thermal effects in chemical reactors. This guide provides
a centralized resource for these critical data points.
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Core Thermodynamic Properties of 1-lodobutane

The fundamental thermodynamic parameters define the stability and energy content of 1-
iodobutane under standard conditions (298.15 K and 1 bar). The formation of liquid 1-
iodobutane from its constituent elements in their standard states is an exothermic process.[2]

Formation Reaction: 4 C(graphite) + 4.5 Hz(g) + 0.5 I2(s) — CaHol(l)
The core thermodynamic data are summarized in Table 1.

Table 1: Standard Thermodynamic Data for 1-lodobutane (liquid) at 298.15 K

Thermodynami .

Symbol Value Units Source(s)
c Parameter
Standard
Enthalpy of AHf° -52 kJ/mol [21[31[4]
Formation
Standard Molar 224.8

S° _ J/(mol-K) [2]
Entropy (Estimated)
Standard Gibbs
Free Energy of AGT° 27.9 kJ/mol 2]
Formation
Liquid Phase o

) Cp,liquid 164.5 J/(mol-K) [5][6]

Heat Capacity

Note: The standard molar entropy of 1-iodobutane was estimated using the Joback group
contribution method, as direct experimental values were not readily available in the surveyed
literature.[2]

Phase Equilibria and Transition Energetics

The phase behavior of 1-iodobutane is crucial for its purification (e.qg., distillation), handling,
and storage. The temperatures and enthalpies of phase transitions are direct indicators of the
strength of intermolecular forces.[1]
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Table 2: Phase Change Data for 1-lodobutane

Property Symbol Value Units Source(s)
Normal Boiling
_ Th 130 - 131 °C [11[51[7]
Point
Enthalpy of
T AHvap 37.42 kJ/mol [5]
Vaporization
Melting Point Tm -103 °C [51[7118]
Critical
Tc 347.85 °C [5]
Temperature
Critical Pressure Pc 43.2 bar [5]

The relationship between temperature, pressure, and the physical state of 1-iodobutane is
described by its phase diagram. While a detailed diagram is beyond the scope of this guide,
the data in Table 2 provide the key triple point and critical point boundaries essential for
process chemistry.

Experimental Determination of Thermodynamic Data

The trustworthiness of thermodynamic data is rooted in precise and validated experimental
methodologies. Reaction calorimetry is a primary technique for determining enthalpy changes.

Protocol: Determination of Reaction Enthalpy using
Reaction Calorimetry

This protocol describes a general method for measuring the enthalpy of a reaction involving 1-
iodobutane, such as its Sn2 reaction with a nucleophile, using an instrument like a Setaram
C80 Calvet calorimeter.[2][9]

Objective: To measure the heat evolved or absorbed during the reaction of 1-iodobutane with
a nucleophile to determine the reaction enthalpy (AHrxn).

Materials:
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1-lodobutane (reagent grade, purified if necessary)

Nucleophile of interest (e.g., sodium azide in a suitable solvent)

Anhydrous solvent (e.g., acetonitrile or DMF)

Reaction Calorimeter (e.g., Setaram C80) with mixing vessels

Glove box or controlled atmosphere environment

Step-by-Step Methodology:

Sample Preparation:

o Inside a glove box to prevent moisture contamination and evaporation, prepare stock
solutions of 1-iodobutane and the nucleophile in the chosen anhydrous solvent with
precisely known concentrations (e.g., 0.1 M).[2]

Calorimeter Setup:

o Charge a two-compartment calorimeter vessel with the reactant solutions. Typically, 1.0
mL of the 1-iodobutane solution is placed in one compartment, and 1.0 mL of the
nucleophile solution is placed in the other.[2]

o Prepare an identical reference vessel charged only with the pure solvent to compensate
for heat effects from stirring and instrument drift.

Thermal Equilibration:

o Seal both the sample and reference vessels and place them inside the calorimeter block,
which is held at a constant, controlled temperature (e.g., 30 °C).[2]

o Allow the system to reach thermal equilibrium, which is indicated by a stable and flat heat
flow baseline from the instrument's sensors. This may take several hours.

Reaction Initiation & Data Acquisition:
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o Initiate the reaction by inverting or rotating the calorimeter block, which causes the
reactants in the two compartments of the sample vessel to mix.[2]

o The instrument will immediately begin recording the heat flow (in milliwatts) as a function
of time. Continue data acquisition until the reaction is complete and the heat flow signal

returns to the original baseline.[2]

e Data Analysis:

o Integrate the area under the heat flow curve over time. This integral represents the total
heat (Q) evolved or absorbed during the reaction.

o Calculate the reaction enthalpy (AHrxn) by dividing the total heat by the number of moles

of the limiting reactant.

o Equation: AHrxn = -Q / n (where 'n' is moles of the limiting reactant; the negative sign is a

convention for exothermic reactions).
Causality and Self-Validation:

o Expertise: The choice of an anhydrous solvent is critical because protic impurities like water
can react with the nucleophile or solvolyze the 1-iodobutane, leading to inaccurate enthalpy

measurements.

o Trustworthiness: The use of a reference cell is a self-validating aspect of the protocol. It
ensures that the measured heat flow is solely due to the chemical reaction by canceling out
any background thermal noise. Repeating the experiment with different concentrations can
verify that the enthalpy change is consistent and not an artifact of dilution effects.
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Caption: Workflow for Reaction Calorimetry.
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Computational Thermodynamics: A Predictive
Approach

Alongside experimental methods, computational chemistry provides powerful tools for

predicting thermodynamic properties from first principles.[10] Methods like Density Functional

Theory (DFT) can be used to calculate molecular energies, from which thermodynamic
quantities are derived using principles of statistical mechanics.[10][11][12]

Workflow for Computational Prediction:

o Structure Optimization: The 3D geometry of the 1-iodobutane molecule is optimized to find

its lowest energy conformation.

e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
structure. This confirms the structure is a true minimum (no imaginary frequencies) and
provides the vibrational modes.

o Thermochemical Analysis: The electronic energy and vibrational frequencies are used to

calculate thermodynamic properties like enthalpy, entropy, and heat capacity using statistical

mechanics models (e.g., the rigid rotor-harmonic oscillator approximation).[11][13]

Predict Thermodynamic Data

Define Molecular
Structure (CaHal) (BH, S°, Cp)

i
(e.g., DFT B3LYP)

Click to download full resolution via product page

Caption: Computational Thermodynamics Workflow.

Bond Dissociation Enthalpy (BDE) of the C-l Bond

The C-I bond dissociation enthalpy is a critical parameter that quantifies the energy required to

homolytically cleave this bond, forming a butyl radical and an iodine radical. It is a direct
measure of the bond's strength and is fundamental to understanding the kinetics of radical
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reactions and thermal decomposition. The BDE can be calculated using a thermochemical
cycle based on Hess's Law, utilizing the standard enthalpy of formation of 1-iodobutane. The
calculated value is approximately +210.5 kJ/mol.[4]

Thermal Stability and Decomposition

Studies have investigated the thermal chemistry of 1-iodobutane, particularly on catalytic
surfaces like platinum.[7][9] These investigations, often employing techniques like temperature-
programmed desorption, reveal that the C-I bond is typically the first to break upon thermal
activation. This initial cleavage initiates subsequent decomposition or surface-catalyzed
reactions. The relatively low BDE of the C-I bond makes 1-iodobutane less thermally stable
than its chloro- or bromo-analogs, a crucial consideration for its storage and use in high-
temperature applications. The compound is also noted to be light-sensitive and may
decompose upon prolonged exposure to light.[7][14]

Conclusion

This guide has consolidated the key thermodynamic data for 1-iodobutane, providing a
foundation for its application in research and development. The standard enthalpy of formation
(-52 kJ/mol), key phase transition points, and heat capacity have been presented alongside
detailed protocols for their experimental determination via calorimetry.[2][6] The synergy
between experimental measurement and computational prediction offers a robust framework
for understanding and utilizing the chemical energetics of this important alkyl halide. This
integrated knowledge is essential for designing efficient synthetic routes, ensuring process
safety, and advancing the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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